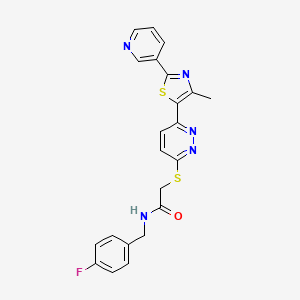

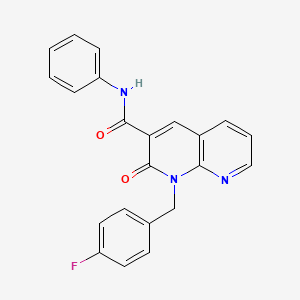

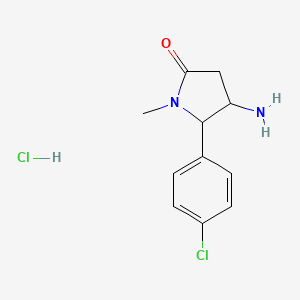

N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with N-(pyridin-4-yl)-(indol-3-yl)acetamide structures have been investigated for their antiallergic properties , and thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized for their Src kinase inhibitory and anticancer activities . Additionally, fluoro-substituted compounds have been explored for their anti-lung cancer activity .

Synthesis Analysis

The synthesis of related compounds involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method for the preparation of ethyl (indol-3-yl)alkanoates, and amidification through condensation reactions . The synthesis of thiazolyl derivatives includes the substitution of the pyridine ring and the introduction of a benzyl group, which has been shown to affect the inhibitory activity of the compounds .

Molecular Structure Analysis

The molecular structure of related compounds includes a pyridine ring, which is essential for biological activity, as seen in the antiallergic agents . The presence of a thiazole ring and its substitution pattern are crucial for the kinase inhibitory and anticancer activities . The introduction of a fluorine atom, as seen in the fluoro-substituted benzo[b]pyran compounds, can significantly impact the biological activity, including anti-lung cancer properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation reactions to form amide bonds, which are a common feature in drug molecules due to their stability and involvement in hydrogen bonding . The introduction of fluorine atoms into the molecular structure can be achieved through various fluorination reactions, which can enhance the biological activity and metabolic stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of a pyridine ring can increase the basicity of the molecule, while the introduction of a fluorine atom can affect the lipophilicity and metabolic stability . These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Applications De Recherche Scientifique

Pharmacological Potential

The compound shows promise as a pharmacological agent. One study found that a similar compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, was a potent inhibitor of PI3Kα and mTOR, vital in cellular signaling, potentially indicating cancer treatment applications (Stec et al., 2011). Similarly, thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with a structure closely resembling N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide, demonstrated Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).

Anticonvulsant Effects

In the realm of neurological disorders, benzothiazole derivatives, similar to this compound, have shown significant anticonvulsant activity. For instance, specific benzothiazole derivatives exhibited potent effects in maximal electroshock and pentylenetetrazole seizure tests, suggesting their potential as anticonvulsant agents (Liu et al., 2016).

Anticancer Potential

Continuing on the anticancer theme, novel thiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their activity against various cancer cell lines, showing promising cytotoxic effects (Ding et al., 2012). This indicates potential applications in cancer therapy.

Antimicrobial Activity

The compound's structural analogs also exhibit notable antimicrobial properties. Substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives were synthesized and showed significant activity against various bacterial and fungal strains, highlighting their potential use in addressing antimicrobial resistance (Anuse et al., 2019).

Antiallergic Properties

A closely related compound, N-(pyridin-4-yl)-(indol-3-yl)acetamide, demonstrated potent antiallergic properties, being significantly more effective than traditional antiallergic compounds in certain assays. This suggests a potential avenue for developing new antiallergic therapies (Menciu et al., 1999).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5OS2/c1-14-21(31-22(26-14)16-3-2-10-24-12-16)18-8-9-20(28-27-18)30-13-19(29)25-11-15-4-6-17(23)7-5-15/h2-10,12H,11,13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYNDJKRVAPKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)